beta-Cyclocitral
Overview
Description
Beta-Cyclocitral is a volatile short-chain apocarotenoid that emerges from the enzymatic or non-enzymatic oxidation of beta-carotene. It serves multiple biological functions across a broad spectrum of organisms, including plants, cyanobacteria, fungi, and animals. In vascular plants, for instance, beta-cyclocitral and its oxidation product, beta-cyclocitric acid, act as stress signals under unfavorable conditions like drought or high light, regulating nuclear gene expression through various signaling pathways to facilitate stress acclimation. Similarly, in cyanobacteria, it functions as an inhibitor of competing microalgae and a repellent against grazers, playing a significant role in intra-species and inter-species communication (Havaux, 2020).
Synthesis Analysis
The synthesis of beta-Cyclocitral involves intricate chemical reactions. One notable study involved the synthesis of cyclic beta-tetra- and pentapeptides through on-resin cyclization, demonstrating the complexity of synthesizing cyclic compounds that might share structural motifs with beta-cyclocitral or its derivatives. These processes involve extensive computational and spectroscopic studies to understand the conformations of the synthesized oligomers, providing a foundation for understanding the synthetic pathways of beta-cyclocitral and similar compounds (Büttner et al., 2005).
Molecular Structure Analysis
Detailed investigations into the molecular structure of beta-Cyclocitral and related compounds are critical for understanding their chemical behavior and biological activity. For example, studies on the cyclic beta-peptides reveal the significance of molecular conformation in solution and solid states, which is essential for grasping the structural aspects of beta-Cyclocitral. The X-ray structure of cyclo(beta-Ala)4 displayed a Ci-symmetrical 16-membered ring, shedding light on the molecular architecture that could influence the properties and reactions of beta-Cyclocitral (Büttner et al., 2005).
Chemical Reactions and Properties
Beta-Cyclocitral undergoes various chemical reactions, demonstrating a wide array of chemical properties. For instance, its condensation with benzaldehyde in the presence of base or acid catalysts leads to different products, showcasing its reactivity and the influence of reaction conditions on product formation. These reactions highlight the chemical versatility of beta-Cyclocitral and its potential as a precursor for synthesizing complex molecules (Frank, 1981).
Physical Properties Analysis
The physical properties of beta-Cyclocitral, such as its volatile nature, significantly impact its biological functions. Its role in intra-species and inter-species communication is attributed to its ability to volatilize and act as a signal molecule. Understanding these properties is crucial for exploring its applications in biological systems and its ecological significance.
Chemical Properties Analysis
Beta-Cyclocitral's chemical properties, including its reactivity towards other organic compounds and its role in biological signaling pathways, underscore its importance across various fields. Its involvement in upregulating salicylic acid signaling to enhance excess light acclimation in Arabidopsis highlights its potential in plant biology and stress response mechanisms (Lv et al., 2015).
Scientific Research Applications
Abiotic Stress Tolerance in Plants
- Field : Plant Biology
- Application : Beta-Cyclocitral (βCC), a main apocarotenoid of β-carotene, increases plants’ resistance against stresses . It has recently appeared as a novel bioactive composite in a variety of organisms from plants to animals .
- Method : Beta-Cyclocitral regulates nuclear gene expression through several signaling pathways, leading to stress tolerance .
- Results : Beta-Cyclocitral has great potential against abiotic stress tolerance and can be used as a photosynthetic rate enhancer .
Defense Mechanism in Tomato Plants
- Field : Plant Biology
- Application : Beta-Cyclocitral reprograms the transcriptional responses that enable Solanum lycopersicum L. (tomato) plants to endure a plethora of environmental stresses .
- Method : Comparative transcriptome analysis of control and βCC-treated tomato plants was done by generating RNA sequences in the BGISEQ-500 platform .
- Results : Beta-Cyclocitral treatment upregulates multiple stress-responsive genes without eliciting jasmonic acid and abscisic acid biosynthesis .
Analytical Standard for Volatile Organic Compounds in Saffron
- Field : Analytical Chemistry
- Application : Beta-Cyclocitral is used as an analytical standard for the determination of volatile organic compounds in saffron due to its analog structure to safranal .
- Method : It is an analyte that can be tracked in bodies of water to monitor cyanobacteria blooms .
- Results : This application helps in the quality control and standardization of saffron .
Development of Herbicides or Antimicrobial Agents
- Field : Agricultural Science
- Application : Knowledge of a signal molecule like beta-cyclocitral opens up new possibilities for the development of herbicides or antimicrobial agents that block this pathway .
- Method : The method involves blocking the MEP pathway which is only found in plants and microorganisms, but not animals .
- Results : This could lead to the development of new herbicides or antimicrobial agents .
Root Growth Regulation in Salt-Stressed Rice
- Field : Plant Biology
- Application : In salt-stressed rice roots, beta-cyclocitral significantly promotes root growth .
- Method : The method involves the application of beta-cyclocitral to salt-stressed rice roots .
- Results : This application potentially shields the root systems from the effects of this abiotic stress .
Root Architecture Regulation in Rice
- Field : Plant Biology
- Application : Beta-Cyclocitral affects various aspects of root architecture in rice, including the numbers and angles of roots .
- Method : The method involves the application of beta-Cyclocitral to rice roots .
- Results : This application potentially modifies the root architecture of rice .
Defense Mechanism Enhancement in Plants
- Field : Plant Biology
- Application : Beta-Cyclocitral enhances plant defenses against herbivores .
- Method : The method involves the down-regulation of the MEP pathway, which is instrumental in plant growth processes .
- Results : This application potentially increases plant defenses against herbivores .
Safety And Hazards
properties
IUPAC Name |
2,6,6-trimethylcyclohexene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQGCGNUWBPGTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047142 | |
Record name | beta-Cyclocitral | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
62.00 to 63.00 °C. @ 3.00 mm Hg | |
Record name | beta-Cyclocitral | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041011 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
beta-Cyclocitral | |
CAS RN |
432-25-7, 52844-21-0 | |
Record name | β-Cyclocitral | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=432-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Cyclocitral | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha(beta)-Cyclocitral | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052844210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclohexene-1-carboxaldehyde, 2,6,6-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | beta-Cyclocitral | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7047142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6,6-trimethylcyclohexene-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.439 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6,6-trimethylcyclohexenecarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.910 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-CYCLOCITRAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77Y0U2X29G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | beta-Cyclocitral | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041011 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
Citations
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